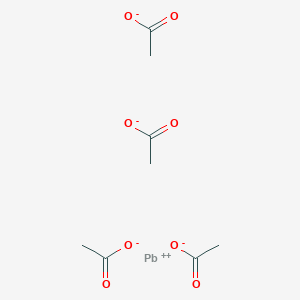
Lead tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead tetraacetate, also known as lead(IV) acetate, is a metalorganic compound with the chemical formula Pb(C₂H₃O₂)₄. It appears as colorless or pink crystals and is soluble in nonpolar organic solvents. This compound is widely used in organic synthesis due to its strong oxidizing properties .
Métodos De Preparación
Lead tetraacetate is typically prepared by treating red lead (Pb₃O₄) with acetic acid and acetic anhydride. The reaction absorbs water and produces lead tetracetate and lead(II) acetate as shown below :
Pb3O4+4Ac2O→Pb(OAc)4+2Pb(OAc)2
The remaining lead(II) acetate can be partially oxidized to lead tetracetate using chlorine, resulting in lead(II) chloride as a by-product :
2Pb(OAc)2+Cl2→Pb(OAc)4+PbCl2
Análisis De Reacciones Químicas
Lead tetraacetate is a versatile reagent in organic chemistry, known for its strong oxidizing properties. It participates in various types of reactions, including:
Oxidation: this compound is used to oxidize benzylic, allylic, and α-oxygen ether C-H bonds.
Cleavage of α-hydroxy acids and 1,2-diols: It cleaves these compounds to form corresponding aldehydes or ketones, often replacing ozonolysis.
Dehydrogenation: It dehydrogenates hydrazones and hydrazines, such as converting hexafluoroacetone hydrazone to bis(trifluoromethyl)diazomethane.
Substitution: This compound can act as an alternative reagent to bromine in the Hofmann rearrangement.
Common reagents used in these reactions include acetic acid, acetic anhydride, and chlorine. Major products formed from these reactions include aldehydes, ketones, and organolead compounds .
Aplicaciones Científicas De Investigación
Lead tetraacetate has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of lead tetracetate involves its ability to act as a strong oxidizing agent. It can participate in both radical and ionic oxidation processes, depending on the reaction conditions and the nature of the substrate . The compound can induce cleavage, substitution, elimination, addition, or fragmentation reactions, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Lead tetraacetate is often compared with other tetravalent lead compounds, such as lead tetrahalides (PbX₄) and lead(IV) sulfate. While all these compounds exhibit strong oxidizing properties, lead tetracetate is particularly valued for its ability to selectively oxidize nonactivated carbon atoms and facilitate the formation of various functional groups . Similar compounds include:
Lead tetrahalides (PbX₄): Used for oxidation purposes but less versatile compared to lead tetracetate.
Lead(IV) sulfate: Another strong oxidizing agent but with different reactivity and applications.
This compound’s unique combination of properties makes it a preferred choice in many organic synthesis applications.
Propiedades
Número CAS |
546-67-8 |
|---|---|
Fórmula molecular |
C8H16O8Pb |
Peso molecular |
447 g/mol |
InChI |
InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4); |
Clave InChI |
NVTAREBLATURGT-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb] |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pb] |
Color/Form |
Colorless monoclinic prisms from glacial acetic acid Colorless or faintly pink crystals, sometimes moist with glacial acetic acid |
Densidad |
2.2 at 68 °F (USCG, 1999) - Denser than water; will sink 2.228 at 17 °C/4 °C |
melting_point |
347 °F (USCG, 1999) 175-180 °C |
Key on ui other cas no. |
546-67-8 |
Descripción física |
Faintly pink wet crystals with an odor of vinegar. (USCG, 1999) Colorless to pink solid from glacial acetic acid; [Merck Index # 5423] |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Vida útil |
Unstable in ai |
Solubilidad |
Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene. |
Sinónimos |
Acetic Acid Lead(4+) Salt (4:1); LTA; Lead Acetate; Lead Tetraacetate; Lead(4+) Acetate; Plumbic Acetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















